3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
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Overview
Description
3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is an organic compound that features a benzamide core substituted with a thiophene ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base. The thiophene ring can be introduced through a cycloaddition reaction, which is regioselective and provides good yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylbenzamide: Lacks the thiophene and cyclopropyl groups, resulting in different chemical and biological properties.
N-(cyclopropylmethyl)benzamide: Contains a cyclopropyl group but lacks the thiophene ring.
Thiophene-2-carboxamide: Features the thiophene ring but lacks the benzamide core.
Uniqueness
3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-8-13(2)10-14(9-12)16(19)18-11-17(5-6-17)15-4-3-7-20-15/h3-4,7-10H,5-6,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMHDGIFBKTDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CC2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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